molecular formula C11H14N2O2 B1430399 Methyl 4-amino-3-(cyclopropylamino)benzoate CAS No. 1426958-47-5

Methyl 4-amino-3-(cyclopropylamino)benzoate

Cat. No. B1430399
CAS RN: 1426958-47-5
M. Wt: 206.24 g/mol
InChI Key: GOCXYNHJJAUVFC-UHFFFAOYSA-N
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Description

“Methyl 4-amino-3-(cyclopropylamino)benzoate” is a chemical compound with the CAS Number: 1426958-47-5 . It has a molecular weight of 206.24 . The IUPAC name for this compound is methyl 4-amino-3-(cyclopropylamino)benzoate . It is also known as Meclofenoxate and is a nootropic and cognitive enhancer.


Molecular Structure Analysis

The InChI code for “Methyl 4-amino-3-(cyclopropylamino)benzoate” is 1S/C11H14N2O2/c1-15-11(14)7-2-5-9(12)10(6-7)13-8-3-4-8/h2,5-6,8,13H,3-4,12H2,1H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 4-amino-3-(cyclopropylamino)benzoate” has a molecular weight of 206.24 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Synthesis and Labeling

Methyl 4-amino-3-(cyclopropylamino)benzoate has been used in the synthesis of complex organic compounds. For instance, Taylor et al. (1996) described its use in the synthesis of labeled compounds for radiopharmaceutical applications. They prepared 4-Amino[7-14C]benzoic acid and subsequently generated its methyl ester, which was used in further chemical reactions to yield a compound with specific radioactive properties (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).

Chemical Reactions and Synthesis of Derivatives

Ukrainets et al. (2014) demonstrated the cyclization of Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate in the presence of bases, leading to the formation of various chemical structures irrespective of the base strength. This showcases the reactivity of the compound in forming different anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Structural and Molecular Studies

Limbach et al. (2009) explored Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, a related compound, as a versatile building block for cyclopropyl-containing amino acids. They demonstrated its reactivity in Michael additions and Diels–Alder reactions, leading to the synthesis of new cyclopropyl-containing amino acids (Limbach, Lygin, Es-Sayed, & Meijere, 2009). Similarly, Jones and Kuś (2004) studied the crystalline structure of a related compound, highlighting its molecular arrangements and potential applications in material science (Jones & Kuś, 2004).

Pharmaceutical Research

While focusing on the chemical and structural applications of Methyl 4-amino-3-(cyclopropylamino)benzoate and related compounds, there is also significant research in the pharmaceutical field. For example, Scott et al. (1993) investigated the synthesis and anticonvulsant activity of enaminones, a class of compounds related to Methyl 4-amino-3-(cyclopropylamino)benzoate, revealing insights into their potential therapeutic applications (Scott, Edafiogho, Richardson, Farrar, Moore, Tietz, Hinko, Chang, El-Assadi, & Nicholson, 1993).

Mechanism of Action

While the specific mechanism of action for “Methyl 4-amino-3-(cyclopropylamino)benzoate” is not available, it is known to be a nootropic and cognitive enhancer. Nootropics are substances that may improve cognitive function, particularly executive functions, memory, creativity, or motivation, in healthy individuals.

Safety and Hazards

The safety data sheet for a similar compound, Methyl 4-aminobenzoate, indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

properties

IUPAC Name

methyl 4-amino-3-(cyclopropylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-11(14)7-2-5-9(12)10(6-7)13-8-3-4-8/h2,5-6,8,13H,3-4,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCXYNHJJAUVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301197798
Record name Benzoic acid, 4-amino-3-(cyclopropylamino)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1426958-47-5
Record name Benzoic acid, 4-amino-3-(cyclopropylamino)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1426958-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-amino-3-(cyclopropylamino)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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